molecular formula C27H22N2O5 B11994817 2-Methoxy-4-(2-((2-naphthyloxy)acetyl)carbohydrazonoyl)phenyl benzoate CAS No. 303086-27-3

2-Methoxy-4-(2-((2-naphthyloxy)acetyl)carbohydrazonoyl)phenyl benzoate

Cat. No.: B11994817
CAS No.: 303086-27-3
M. Wt: 454.5 g/mol
InChI Key: DBBLMVPEYJCQAB-OGLMXYFKSA-N
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Preparation Methods

The synthesis of 2-Methoxy-4-(2-((2-naphthyloxy)acetyl)carbohydrazonoyl)phenyl benzoate involves multiple steps, starting with the preparation of the naphthyloxyacetyl intermediate. This intermediate is then reacted with a carbohydrazonoyl derivative under specific conditions to form the final product . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired compound.

Chemical Reactions Analysis

2-Methoxy-4-(2-((2-naphthyloxy)acetyl)carbohydrazonoyl)phenyl benzoate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents . The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(2-((2-naphthyloxy)acetyl)carbohydrazonoyl)phenyl benzoate involves its interaction with specific molecular targets, such as enzymes and proteins. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or modifying their activity . The pathways involved in its mechanism of action are still under investigation, but it is believed to affect various biochemical processes .

Comparison with Similar Compounds

2-Methoxy-4-(2-((2-naphthyloxy)acetyl)carbohydrazonoyl)phenyl benzoate can be compared with other similar compounds, such as:

Properties

CAS No.

303086-27-3

Molecular Formula

C27H22N2O5

Molecular Weight

454.5 g/mol

IUPAC Name

[2-methoxy-4-[(E)-[(2-naphthalen-2-yloxyacetyl)hydrazinylidene]methyl]phenyl] benzoate

InChI

InChI=1S/C27H22N2O5/c1-32-25-15-19(11-14-24(25)34-27(31)21-8-3-2-4-9-21)17-28-29-26(30)18-33-23-13-12-20-7-5-6-10-22(20)16-23/h2-17H,18H2,1H3,(H,29,30)/b28-17+

InChI Key

DBBLMVPEYJCQAB-OGLMXYFKSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)COC2=CC3=CC=CC=C3C=C2)OC(=O)C4=CC=CC=C4

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)COC2=CC3=CC=CC=C3C=C2)OC(=O)C4=CC=CC=C4

Origin of Product

United States

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